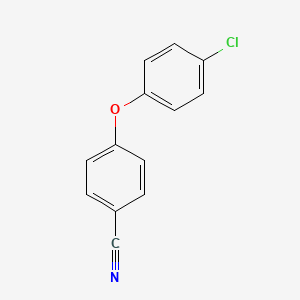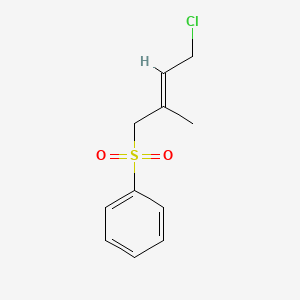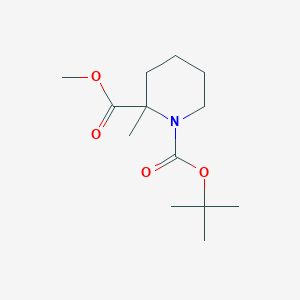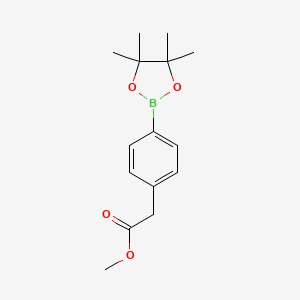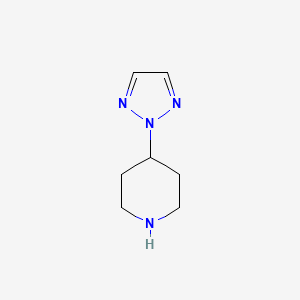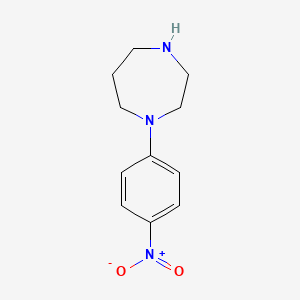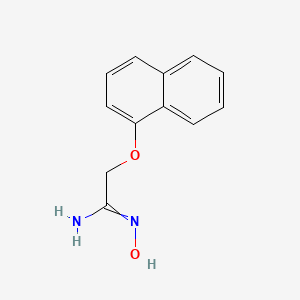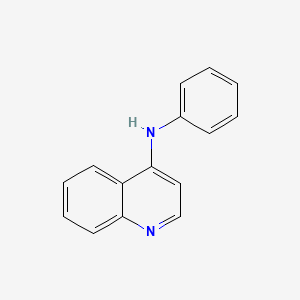![molecular formula C16H8S3 B1353139 Thiéno[3,2-f:4,5-f]bis[1]benzothiophène CAS No. 74902-84-4](/img/structure/B1353139.png)
Thiéno[3,2-f:4,5-f]bis[1]benzothiophène
Vue d'ensemble
Description
Thieno[3,2-f:4,5-f]bis1benzothiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a fused ring system containing thiophene and benzene rings. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Applications De Recherche Scientifique
Thieno[3,2-f:4,5-f]bis1benzothiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
Target of Action
Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) is primarily used in the field of electronics, specifically as a semiconductor . It is also used as a sensitizer in dye-sensitized solar cells . The primary targets of TBBT-V are the electronic devices where it is used as a semiconductor or a sensitizer.
Mode of Action
TBBT-V interacts with its targets by facilitating the transfer of charge carriers. In the context of semiconductors, it exhibits excellent hole transport characteristics . In dye-sensitized solar cells, it acts as a π-bridge, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation .
Biochemical Pathways
It forms two-dimensionally ordered herringbone packing structures, which are beneficial for the transfer of charge carriers .
Pharmacokinetics
Its solubility is somewhat higher than its counterparts, which can influence its processability and performance in electronic devices .
Result of Action
The use of TBBT-V in semiconductors results in high-performance solution-crystallized thin-film transistors . In dye-sensitized solar cells, it contributes to improved photovoltaic performance, particularly in terms of photocurrent and open-circuit voltage .
Action Environment
The action, efficacy, and stability of TBBT-V can be influenced by various environmental factors For instance, the performance of TBBT-V-based semiconductors can be affected by temperature, humidity, and light exposure.
Analyse Biochimique
Biochemical Properties
Thieno[3,2-f:4,5-f]bis1benzothiophene plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The nature of these interactions often involves the binding of Thieno[3,2-f:4,5-f]bis1benzothiophene to the active sites of these enzymes, thereby influencing their activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, affecting their function and, consequently, the signaling processes.
Cellular Effects
The effects of Thieno[3,2-f:4,5-f]bis1benzothiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Thieno[3,2-f:4,5-f]bis1benzothiophene has been found to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Furthermore, it can affect cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Molecular Mechanism
The mechanism of action of Thieno[3,2-f:4,5-f]bis1benzothiophene at the molecular level involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Thieno[3,2-f:4,5-f]bis1benzothiophene can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[3,2-f:4,5-f]bis1benzothiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thieno[3,2-f:4,5-f]bis1benzothiophene remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Thieno[3,2-f:4,5-f]bis1benzothiophene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cell death. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dosage in determining the safety and efficacy of Thieno[3,2-f:4,5-f]bis1benzothiophene.
Metabolic Pathways
Thieno[3,2-f:4,5-f]bis1benzothiophene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Thieno[3,2-f:4,5-f]bis1benzothiophene can influence the activity of cofactors involved in metabolic reactions, further modulating its effects on cellular function.
Transport and Distribution
The transport and distribution of Thieno[3,2-f:4,5-f]bis1benzothiophene within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, Thieno[3,2-f:4,5-f]bis1benzothiophene can bind to proteins that facilitate its distribution to different cellular compartments. These interactions are crucial for its localization and accumulation within the cell.
Subcellular Localization
The subcellular localization of Thieno[3,2-f:4,5-f]bis1benzothiophene plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Thieno[3,2-f:4,5-f]bis1benzothiophene may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its biochemical properties and effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thieno[3,2-f:4,5-f]bis1benzothiophene can be synthesized through various methods. One common approach involves the functionalization of dibromo-substituted thieno[3,2-f:4,5-f]bis1benzothiophene via either a Negishi or a Stille cross-coupling procedure . These reactions typically require palladium catalysts and specific ligands to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of thieno[3,2-f:4,5-f]bis1benzothiophene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-f:4,5-f]bis1benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinaphtho[2,3-b2’,3’-d]thiophene: Another heterocyclic compound with similar electronic properties.
Benzothiophene: A simpler compound with a similar fused ring system.
Uniqueness
Thieno[3,2-f:4,5-f]bis1benzothiophene is unique due to its specific ring structure, which provides distinct electronic properties compared to other similar compounds. Its ability to form two-dimensionally ordered herringbone packing structures and its optimized ionization potential make it a valuable material for high-performance electronic applications .
Propriétés
IUPAC Name |
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8S3/c1-3-17-13-7-15-11(5-9(1)13)12-6-10-2-4-18-14(10)8-16(12)19-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDGEYCCZGRMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)C4=C(S3)C=C5C(=C4)C=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459941 | |
| Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74902-84-4 | |
| Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


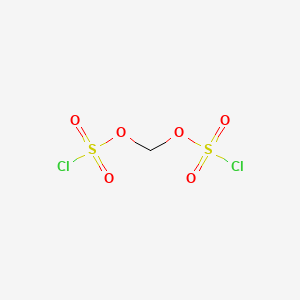
![1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine](/img/structure/B1353059.png)
